2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Various substitution reactions can occur on the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to optimize the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits various biological activities.
Uniqueness
2-(2-(Azepan-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of three different ring systems, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c20-13-19-12-6-8-15(19)14-7-5-9-17-16(14)18-10-3-1-2-4-11-18/h5,7,9,13,15H,1-4,6,8,10-12H2 |
InChI Key |
ZOFFSVNEDONTFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)C3CCCN3C=O |
Origin of Product |
United States |
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